molecular formula C17H16N2O3S2 B2625384 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898458-97-4

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2625384
CAS No.: 898458-97-4
M. Wt: 360.45
InChI Key: SJPMRTRGEJEFFH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research, particularly in the fields of oncology and enzyme inhibition. The compound features a benzamide core linked to a 2-methylbenzo[d]thiazole scaffold via a sulfonamide connector. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of therapeutic agents and its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . This molecular architecture is frequently investigated for its potential to modulate the activity of specific enzymes and protein-protein interactions. Researchers value this compound as a key intermediate or lead structure for developing novel kinase inhibitors and exploring pathways involved in cell proliferation and survival. The ethylsulfonyl group is a critical functional moiety that can enhance binding affinity and selectivity towards target proteins, while also influencing the compound's physicochemical properties . As a specialized chemical entity, it serves as a vital tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPMRTRGEJEFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The synthesis begins with the preparation of the 2-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the benzothiazole core using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The target compound shares a benzamide scaffold with several analogs reported in the literature. Key structural differences lie in the substituents on the aromatic rings and the nature of the heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Benzamide Heterocyclic Group Key Functional Groups Reference
2-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide 2-(ethylsulfonyl) on benzene 2-Methylbenzo[d]thiazole Sulfonyl, benzothiazole Target
Example 132 () 5-(ethylsulfonyl)-2-methoxy on benzene 1,3-Oxazole Ethylsulfonyl, oxazole
Example 133 () 5-(ethylsulfonyl)-2-methoxy on benzene None (benzonitrile substituent) Ethylsulfonyl, nitrile
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide () 2-(thienylmethyl)thio on benzene Benzothiazole Thioether, benzothiazole
Key Observations:

Heterocyclic Moieties: The target compound’s benzo[d]thiazole group may offer enhanced rigidity and binding specificity compared to the oxazole in Example 132 or the thiophene in analogs. Thioether groups (e.g., in compounds) are prone to oxidation, whereas the ethylsulfonyl group in the target compound provides oxidative stability and improved pharmacokinetics .

Substituent Effects :

  • The 2-methoxy group in Example 132 and Example 133 introduces steric hindrance and alters electronic properties compared to the unsubstituted benzene in the target compound.
  • Nitrile (Example 133) and thioether () substituents may reduce solubility compared to sulfonyl groups .

Biological Activity

2-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an ethylsulfonyl group and a methyl-substituted benzothiazole moiety. Its chemical formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.

PropertyValue
Molecular Weight288.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Key Findings:

  • IC50 Values : The IC50 for A431 cells was found to be approximately 4 μM, indicating potent antiproliferative activity.
  • Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased annexin V staining and activation of caspases 3 and 7.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been shown to exhibit anti-inflammatory effects. Research investigating the impact on inflammatory cytokines revealed that treatment with this compound significantly decreased levels of IL-6 and TNF-α in activated macrophages.

Table 2: Effects on Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)p-value
IL-61500600<0.01
TNF-α1200500<0.01

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. Notably, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation.

Research Findings

  • Flow Cytometry Analysis : Flow cytometry revealed that treatment with the compound led to an increase in the sub-G1 population in cancer cells, indicative of apoptosis.
  • Western Blot Analysis : Western blotting confirmed downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax following treatment.
  • Migration Assays : Scratch wound healing assays demonstrated that the compound reduced cell migration in A431 and A549 cells, suggesting potential utility in preventing metastasis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide?

  • Methodology : Begin with coupling a benzo[d]thiazole amine (e.g., 2-methylbenzo[d]thiazol-5-amine) to a benzamide core via sulfonylation. Use a sulfonyl chloride intermediate (e.g., 2-(ethylsulfonyl)benzoyl chloride) under anhydrous conditions with a base like pyridine or triethylamine in dichloromethane. Purify via column chromatography and confirm purity by TLC (Rf ~0.7–0.8 in chloroform:methanol 9:1) .
  • Key Considerations : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials. Optimize stoichiometry to avoid side products like disubstituted derivatives .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm the ethylsulfonyl group (δ ~3.4 ppm for CH2, δ ~1.3 ppm for CH3) and benzothiazole protons (δ ~8.2–7.2 ppm). Use DEPT-135 to distinguish quaternary carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C17H17N2O3S2: 385.0678) with <2 ppm error .
  • Melting Point : Compare to literature values (e.g., 192–198°C for analogous sulfonamides) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for sulfonamide-thiazole hybrids?

  • Approach : Use SHELXL for refinement, especially if twinning or high-resolution data (d < 1.0 Å) is observed. Address disorder in the ethylsulfonyl group by applying restraints to bond lengths and angles. Validate with R1 < 0.05 and wR2 < 0.15 .
  • Case Study : For analogs like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide, SHELXD resolved positional disorder in the thiazole ring via iterative density modification .

Q. What strategies optimize bioactivity studies for sulfonamide-containing compounds?

  • Assay Design :

  • Protein Binding : Use surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase or GroEL/ES. Include DMSO controls (<1% v/v) to avoid solvent interference .
  • Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY-labeled analogs) and confocal microscopy to track subcellular localization .
    • Data Interpretation : Normalize activity against positive controls (e.g., acetazolamide for enzyme inhibition) and validate with dose-response curves (IC50 ± SEM) .

Q. How do substituent variations on the benzothiazole ring affect pharmacological properties?

  • SAR Analysis :

  • Electron-Withdrawing Groups : Introduce halogens (e.g., 4-Cl) to enhance metabolic stability. Compare logP values (e.g., 2.8 vs. 3.5 for 4-Cl vs. 4-CH3) via reverse-phase HPLC .
  • Methyl vs. Ethyl : Assess solubility differences using shake-flask assays (e.g., 12 µg/mL for 2-methyl vs. 8 µg/mL for 2-ethyl in PBS pH 7.4) .

Data Contradiction Management

Q. How should conflicting NMR signals from rotameric conformers be addressed?

  • Solution : Acquire variable-temperature NMR (25–60°C) to coalesce split peaks (e.g., ethylsulfonyl CH2 at δ 3.4 and 3.7 ppm). Use 2D NOESY to confirm spatial proximity between thiazole and benzamide protons .
  • Validation : Compare with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G**) .

Q. What explains inconsistent enzymatic inhibition results across studies?

  • Troubleshooting :

  • Buffer Conditions : Test pH-dependent activity (e.g., citrate vs. Tris buffers) due to sulfonamide pKa (~7.2).
  • Metal Interference : Chelate divalent cations (e.g., Zn2+) with EDTA to rule out false positives .

Methodological Best Practices

Q. Which chromatographic methods separate sulfonamide-thiazole derivatives from byproducts?

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (60:40 to 20:80 over 20 min). Monitor at 254 nm for benzamide absorption .
  • TLC : Employ silica gel GF254 with chloroform:methanol (9:1) for rapid purity checks (Rf ~0.6) .

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